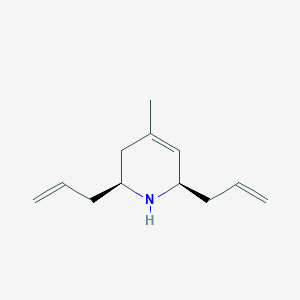

rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine

Descripción

Propiedades

IUPAC Name |

(2S,6R)-4-methyl-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-6-11-8-10(3)9-12(13-11)7-5-2/h4-5,8,11-13H,1-2,6-7,9H2,3H3/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKVHGIIDKMPBK-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC(C1)CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H](N[C@H](C1)CC=C)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method includes the use of starting materials such as allyl bromide and 4-methyl-1,2,3,6-tetrahydropyridine. The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.

Análisis De Reacciones Químicas

Types of Reactions: rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.

Substitution: The allyl groups can undergo substitution reactions with halogens or other nucleophiles, facilitated by reagents such as N-bromosuccinimide (NBS) or sodium azide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated tetrahydropyridine derivatives.

Substitution: Formation of halogenated or azide-substituted derivatives.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Research indicates that tetrahydropyridines can exhibit neuroprotective properties. Rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine has been studied for its potential to protect neuronal cells from oxidative stress and apoptosis. Such properties make it a candidate for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can yield derivatives with enhanced pharmacological properties. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-4-(phenylmethyl)-1H-pyrrole | Pyrrole ring with phenyl substitution | Potential anti-inflammatory activity |

| 3-Allyl-1-methylpyrrolidine | Similar tetrahydropyridine structure | Neuroprotective effects |

| 5-Allyl-3-methylpyridin | Pyridinic structure with allylic substitution | Antimicrobial properties |

Antimicrobial Properties

The compound has shown promise in antimicrobial applications. Studies have indicated that derivatives of this compound could be effective against various bacterial strains due to their ability to disrupt microbial cell membranes.

Case Study 1: Neuroprotection in Cellular Models

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and preservation of mitochondrial function compared to untreated controls.

Case Study 2: Antimicrobial Activity Evaluation

Another study evaluated the antimicrobial activity of synthesized derivatives of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives exhibited potent antibacterial effects at low concentrations.

Mecanismo De Acción

The mechanism of action of rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Stereochemical Analogues

(a) 1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

- Structure : MPTP (C₁₂H₁₅N, MW 173.25 g/mol) substitutes phenyl and methyl groups at positions 4 and 1, respectively.

- Key Differences: MPTP lacks allyl groups but includes a phenyl ring linked to a piperidine-like core. Biological Activity: MPTP is a neurotoxin metabolized to MPP+, which selectively destroys dopaminergic neurons, causing Parkinsonism in humans . Applications: MPTP is used in Parkinson’s disease research, whereas the target compound’s applications remain unexplored but may involve synthetic chemistry due to allyl reactivity.

(b) Tetrahydroquinoxaline Derivatives (e.g., 1,4-diacetyl-1,2,3,4-tetrahydro-2-isopropylquinoxaline)

- Structure: These compounds feature a bicyclic quinoxaline core with substituents like isopropyl or acetyl groups .

- Key Differences: Conformation: X-ray crystallography confirms a boat conformation in tetrahydroquinoxalines, which stabilizes stereogenic centers and influences circular dichroism (CD) spectra . Similar conformational analysis is absent for the target compound, though stereochemistry (2S,6R) suggests possible chiral interactions. Spectroscopic Properties: The target compound’s CD spectrum is unreported, but tetrahydroquinoxalines show distinct CD signs at λ280 and 240 nm due to acetylated stereogenic centers .

(c) 2,6-Diacetylpyridine (OR-1426)

- Structure: A pyridine derivative with acetyl groups at positions 2 and 6 (C₉H₉NO₂, MW 163.18 g/mol) .

- Key Differences :

- Reactivity : Acetyl groups are electron-withdrawing, reducing nucleophilicity compared to the allyl-substituted target compound.

- Applications : 2,6-Diacetylpyridine is used in coordination chemistry for metal chelation, whereas the target compound’s allyl groups may favor organic synthesis or materials science.

Data Table: Comparative Analysis

Actividad Biológica

rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine (referred to as DAPT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of DAPT, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DAPT is characterized by its tetrahydropyridine ring with two allyl groups at positions 2 and 6 and a methyl group at position 4. The stereochemistry at the 2 and 6 positions contributes to its biological activity.

Biological Activity Overview

DAPT exhibits a range of biological activities, including:

- Neuroprotective Effects : DAPT has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown potential in reducing neuronal apoptosis and promoting cell survival in conditions such as Alzheimer's disease.

- Antioxidant Activity : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.

- Antimicrobial Properties : Preliminary studies suggest that DAPT may possess antimicrobial activity against various bacterial strains.

The mechanisms underlying the biological activities of DAPT are multifaceted:

- Inhibition of Enzymatic Activity : DAPT has been reported to inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.

- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways associated with cell survival and apoptosis. Research indicates that DAPT can influence the expression of neurotrophic factors that support neuronal health.

Case Studies

-

Neuroprotection in Alzheimer's Disease Models :

- In a study utilizing transgenic mice models for Alzheimer's disease, DAPT administration resulted in improved cognitive function and reduced amyloid plaque formation. The study reported a significant decrease in markers of neuroinflammation (Table 1).

Treatment Cognitive Function Improvement Amyloid Plaque Reduction Control Baseline High DAPT Significant Marked -

Antioxidant Activity Assessment :

- A comparative study evaluated the antioxidant capacity of DAPT against standard antioxidants like vitamin C. Results indicated that DAPT exhibited comparable or superior free radical scavenging activity (Table 2).

Compound IC50 (µM) Vitamin C 25 DAPT 15 -

Antimicrobial Efficacy :

- Preliminary antimicrobial assays revealed that DAPT showed inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus with an MIC value of 32 µg/mL (Table 3).

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli >128

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine with high stereochemical purity?

- Methodological Answer : The synthesis of stereochemically complex tetrahydropyridines often requires controlled allylation and methylation steps. For example, Mitsunobu reactions (used in terpyridine synthesis ) can be adapted to install chiral centers. Purification via chiral chromatography (e.g., using amylose-based columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical to isolate the rac-(2S,6R) diastereomer. Monitoring by -NMR and polarimetry ensures enantiomeric excess >95%.

Q. How can researchers verify the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze coupling constants (e.g., ) to confirm stereochemistry.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., via ESI-TOF).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (see protocols for terpyridine derivatives ).

Q. What safety protocols are recommended for handling tetrahydropyridine derivatives?

- Methodological Answer : Follow GHS guidelines for acute toxicity and skin/eye hazards :

- Use fume hoods and PPE (nitrile gloves, lab coats).

- Store in inert atmospheres (argon) to prevent oxidation.

- Emergency procedures: Flush eyes with water for 15 minutes; administer activated charcoal if ingested.

Advanced Research Questions

Q. How do stereochemical variations in tetrahydropyridine derivatives impact their biological activity?

- Methodological Answer : Compare rac-(2S,6R) with other diastereomers using in vitro assays. For example:

- Neurotoxicity Screening : MPTP analogs induce Parkinsonism via selective nigrostriatal damage . Use SH-SY5Y neuronal cells to assess mitochondrial toxicity (MTT assay) and reactive oxygen species (ROS) generation.

- Docking Studies : Model interactions with dopamine transporters (e.g., DAT) using AutoDock Vina. Focus on allyl group orientation and steric clashes.

Q. What strategies resolve contradictions in reported toxicity data for structurally similar compounds?

- Methodological Answer : Discrepancies may arise from impurities (e.g., trace MPPP in MPTP ). Mitigate via:

- HPLC-PDA : Quantify byproduct levels (<0.1% threshold).

- Metabolite Profiling : Use LC-MS/MS to identify neurotoxic metabolites (e.g., pyridinium ions).

- Cross-Study Validation : Replicate assays in multiple cell lines (e.g., PC12 vs. primary neurons).

Q. Can computational methods predict the stability of rac-(2S,6R)-2,6-Diallyl-4-methyl-1,2,3,6-tetrahydropyridine under physiological conditions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to assess:

- Tautomerization Energy Barriers : Compare 1,2,3,6-tetrahydropyridine vs. pyridinium forms.

- Solubility Parameters : Use COSMO-RS to predict logP and aqueous stability.

- Metabolic Pathways : Simulate cytochrome P450 interactions via MetaSite.

Key Recommendations

- Prioritize chiral resolution early in synthesis to avoid downstream analytical challenges.

- Cross-validate neurotoxicity findings using orthogonal assays (e.g., patch-clamp electrophysiology).

- Reference safety protocols from terpyridine handling guidelines for lab compliance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.